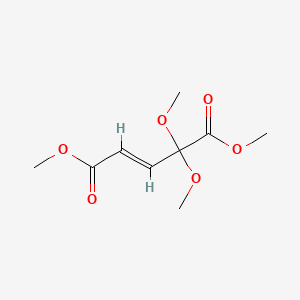
dimethyl (E)-4,4-dimethoxypent-2-enedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
dimethyl (E)-4,4-dimethoxypent-2-enedioate is an organic compound with the molecular formula C9H14O6 It is a derivative of pentenedioic acid, featuring two methoxy groups and two ester functionalities
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (E)-4,4-dimethoxypent-2-enedioate typically involves the esterification of 4,4-dimethoxy-2-pentenedioic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Another method involves the transesterification of dimethyl 4,4-dimethoxy-2-pentenedioate with methanol. This reaction can be catalyzed by bases such as sodium methoxide or by acidic catalysts like p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of solid acid catalysts in packed bed reactors is also common, as it facilitates the separation of the catalyst from the product.
化学反应分析
Types of Reactions
dimethyl (E)-4,4-dimethoxypent-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of substituted esters.
Hydrolysis: Generates carboxylic acids.
科学研究应用
dimethyl (E)-4,4-dimethoxypent-2-enedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester substrates.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various organic compounds.
作用机制
The mechanism of action of dimethyl (E)-4,4-dimethoxypent-2-enedioate involves its interaction with various molecular targets. In enzymatic reactions, the ester groups can be hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. The methoxy groups can participate in nucleophilic substitution reactions, altering the compound’s reactivity and interaction with other molecules.
相似化合物的比较
Similar Compounds
- Dimethyl 2,3-dimethoxy-2-butenedioate
- Dimethyl 2,4-dimethoxy-2-butenedioate
- Dimethyl 2,5-dimethoxy-2-butenedioate
Uniqueness
dimethyl (E)-4,4-dimethoxypent-2-enedioate is unique due to its specific substitution pattern and the presence of both methoxy and ester groups. This combination of functional groups imparts distinct reactivity and chemical properties, making it a valuable compound in organic synthesis and research.
属性
CAS 编号 |
13131-26-5 |
|---|---|
分子式 |
C9H14O6 |
分子量 |
218.205 |
IUPAC 名称 |
dimethyl (E)-4,4-dimethoxypent-2-enedioate |
InChI |
InChI=1S/C9H14O6/c1-12-7(10)5-6-9(14-3,15-4)8(11)13-2/h5-6H,1-4H3/b6-5+ |
InChI 键 |
YNMIYPRVILZJAG-AATRIKPKSA-N |
SMILES |
COC(=O)C=CC(C(=O)OC)(OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















